Cytotoxic Potency of Unsubstituted Parent vs. N,N-Dimethylamino Analog in Four Human Cancer Cell Lines
The unsubstituted (Z)-2,3-diphenylacrylonitrile (compound 3a) demonstrates distinct baseline cytotoxicity that is 59- to 339-fold less potent than its 4-N,N-dimethylamino-substituted analog (compound 3c) across four human cancer cell lines [1]. This quantification establishes the parent scaffold as the essential reference standard for structure-activity relationship (SAR) studies, enabling precise assessment of substituent contributions.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | A549: 43.76 µg/mL; SK-OV-3: 47.39 µg/mL; SK-MEL-2: 38.45 µg/mL; HCT15: 68.98 µg/mL |
| Comparator Or Baseline | Compound 3c (4-N,N-dimethylamino derivative): A549: 0.57 µg/mL; SK-OV-3: 0.14 µg/mL; SK-MEL-2: 0.65 µg/mL; HCT15: 0.34 µg/mL |
| Quantified Difference | 3c is 76-fold (A549), 339-fold (SK-OV-3), 59-fold (SK-MEL-2), and 203-fold (HCT15) more potent than 3a |
| Conditions | SRB assay, 48 h incubation; A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (skin), HCT15 (colon) cancer cell lines |
Why This Matters
Procurement of the unsubstituted parent compound is mandatory for any medicinal chemistry program requiring a validated, low-potency baseline to quantify the contribution of substituent electronegativity and steric effects to antiproliferative activity in this chemotype series.
- [1] Alam MS, Nam YJ, Lee DU. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. Eur J Med Chem. 2013;69:790-797. doi:10.1016/j.ejmech.2013.08.031 View Source
